molecular formula C15H20ClFN2O B2398891 3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one CAS No. 2034561-75-4

3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one

Cat. No.: B2398891
CAS No.: 2034561-75-4
M. Wt: 298.79
InChI Key: TWKPBMOMUYNEJK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a fluoroethyl-substituted piperazine ring, and a propanone backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method starts with the chlorination of benzene to form 3-chlorophenyl. This intermediate is then reacted with 4-(2-fluoroethyl)piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-1-(4-methylpiperazin-1-yl)propan-1-one
  • 3-(3-Chlorophenyl)-1-(4-(2-chloroethyl)piperazin-1-yl)propan-1-one

Uniqueness

3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one is unique due to the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c16-14-3-1-2-13(12-14)4-5-15(20)19-10-8-18(7-6-17)9-11-19/h1-3,12H,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKPBMOMUYNEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)CCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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